3-Cyclopropyl-1-(3-fluorophenyl)-1H-pyrazol-5-amine
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Overview
Description
3-Cyclopropyl-1-(3-fluorophenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-(3-fluorophenyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 3-fluorobenzoyl chloride, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as p-toluenesulfonic acid (p-TSA) under nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-(3-fluorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-Cyclopropyl-1-(3-fluorophenyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-(3-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-2-(2-fluorophenyl)pyrazol-3-amine
- 5-Cyclopropyl-2-(4-fluorophenyl)pyrazol-3-amine
- 5-Amino-3-(3-fluorophenyl)pyrazole
Uniqueness
3-Cyclopropyl-1-(3-fluorophenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring. The presence of both cyclopropyl and fluorophenyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-cyclopropyl-2-(3-fluorophenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c13-9-2-1-3-10(6-9)16-12(14)7-11(15-16)8-4-5-8/h1-3,6-8H,4-5,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLFBTYKOZWBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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